2-(4-Phenylphthalazinylthio)benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylphthalazin-1-yl)sulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3S2/c1-2-8-14(9-3-1)19-15-10-4-5-11-16(15)20(24-23-19)26-21-22-17-12-6-7-13-18(17)25-21/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZGUCBJTSLJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 4 Phenylphthalazinylthio Benzothiazole
Synthetic Routes to the Core 2-(4-Phenylphthalazinylthio)benzothiazole Structure
The construction of the target molecule can be approached through various synthetic plans, including multi-step sequences and more streamlined one-pot reactions.
Multi-step synthesis provides a reliable, albeit longer, route to this compound by allowing for the isolation and purification of key intermediates. A plausible and common strategy involves the separate synthesis of activated phthalazine (B143731) and benzothiazole (B30560) precursors, followed by their coupling.
A typical pathway would begin with the synthesis of a 4-phenylphthalazinone intermediate. This can be achieved by the cyclization of 2-benzoylbenzoic acid with hydrazine (B178648) hydrate. nih.gov The resulting 4-phenylphthalazin-1(2H)-one is a stable intermediate that can be activated for the subsequent coupling reaction. Activation is commonly performed by converting the lactam (amide) functionality into a more reactive group. For instance, treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) can yield the highly reactive 4-phenyl-1-chlorophthalazine. nih.gov
The final step is a nucleophilic substitution reaction where the 4-phenyl-1-chlorophthalazine is coupled with 2-mercaptobenzothiazole (B37678). This reaction forms the crucial thioether linkage. The process is typically carried out in a suitable solvent such as acetone (B3395972) or dimethylformamide (DMF) and often requires a base, like potassium carbonate, to facilitate the deprotonation of the thiol group in 2-mercaptobenzothiazole, thereby generating a potent nucleophile. nih.gov
Alternatively, the phthalazinone can be converted to its corresponding thione, 4-phenylphthalazine-1(2H)-thione, using a thionating agent like phosphorus pentasulfide (P₂S₅). nih.gov This thione can then be reacted with an activated benzothiazole, such as 2-halobenzothiazole, to form the final product.
Green chemistry considerations are paramount in modern synthetic design. bohrium.com This includes the use of environmentally benign solvents like water, glycerol, or polyethylene (B3416737) glycol (PEG), which can replace traditional volatile organic solvents. rsc.orgresearchgate.netnih.gov Energy efficiency can be improved by employing microwave irradiation, which often accelerates reaction rates and improves yields. mdpi.comnih.gov Furthermore, the development of recyclable catalysts, such as magnetically separable nanoparticles, aligns with green principles by simplifying purification and allowing for catalyst reuse. researchgate.netthieme-connect.com The use of such catalysts in related benzothiazole syntheses has been shown to be highly effective. researchgate.neteurjchem.com
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key factors that influence the outcome of the final C-S coupling step include the choice of solvent, base, temperature, and reaction time.
Research on the synthesis of analogous 2-thio-substituted benzothiazoles demonstrates that a variety of conditions can be employed. researchgate.net Solvents can range from polar aprotic solvents like DMF to greener alternatives such as PEG-400. nih.govresearchgate.net The choice of base is also crucial, with inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) being common choices. nih.govresearchgate.net Temperature can vary from ambient conditions to elevated temperatures under reflux, depending on the reactivity of the substrates. mdpi.comresearchgate.net High yields (often exceeding 85-90%) for related structures have been reported, with reaction times spanning from a few minutes under microwave conditions to several hours for conventional heating methods. researchgate.netmdpi.com
| Parameter | Condition | Impact on Yield/Time | Reference |
|---|---|---|---|
| Solvent | Ethanol | Good yields at room temperature for H₂O₂/HCl catalyzed systems. | mdpi.commdpi.com |
| Solvent | Glycerol | Excellent yields under catalyst-free, ambient conditions. | nih.gov |
| Solvent | PEG-400 | Good to excellent yields for CuFe₂O₄ nanoparticle-catalyzed reactions. | researchgate.net |
| Base | Cs₂CO₃ | Effective in promoting C-S coupling with aryl halides. | researchgate.net |
| Base | K₂CO₃ | Commonly used in reactions with mercapto-heterocycles in acetone or DMF. | nih.gov |
| Energy Source | Microwave Irradiation | Reduces reaction times significantly (from hours to minutes) with high yields. | mdpi.commdpi.com |
| Energy Source | Conventional Heating | Effective but often requires longer reaction times (5-10 hours). | researchgate.netresearchgate.net |
Catalysis plays a vital role in the efficient synthesis of heterocyclic compounds. The formation of the phthalazine ring and the subsequent C-S thioether bond can be facilitated by various catalytic systems.
For the condensation steps in forming the phthalazine or benzothiazole cores, acid catalysts such as polyphosphoric acid (PPA), zinc acetate (B1210297) (Zn(OAc)₂), or triflates are frequently used. dergipark.org.trderpharmachemica.comscispace.com For the crucial C-S coupling step, transition metal catalysts are often indispensable. Copper-based catalysts, in particular, are widely employed for forming thioether bonds. organic-chemistry.org Recent advancements have focused on developing heterogeneous and recyclable nanocatalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles. researchgate.neteurjchem.com These systems offer high efficiency, ligand-free conditions, and the ability to be magnetically recovered and reused multiple times without a significant loss of activity. researchgate.netthieme-connect.com Other metals like palladium have also been utilized for C-S bond formation, typically in the form of Pd/C or palladium complexes. organic-chemistry.org
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Cu(OTf)₂ (Copper(II) triflate) | One-pot phthalazine synthesis | Recoverable, operates under moderate conditions, green process. | dergipark.org.tr |
| CuFe₂O₄ Nanoparticles | C-S coupling (Thioether formation) | Environmentally benign, recyclable, ligand-free, high yields. | researchgate.neteurjchem.com |
| Zn(OAc)₂·2H₂O | One-pot benzothiazole synthesis | Inexpensive, environmentally friendly, moderate to good yields. | scispace.com |
| VOSO₄ | Benzothiazole synthesis | Accessible, eco-friendly, reusable, low catalyst loading. | mdpi.com |
| Pd/C | Intramolecular cyclization | Ligand-free, additive-free, mild room temperature conditions. | organic-chemistry.org |
| Nano-Ferrite Supported Glutathione | Phthalazine synthesis | Reusable, solvent-free conditions, high yields. | thieme-connect.com |
Strategies for Chemical Derivatization of the this compound Scaffold
Chemical derivatization allows for the fine-tuning of the molecule's properties. Modifications can be made to the phenyl ring, the phthalazine system, or the benzothiazole moiety.
Introducing substituents onto the phenyl ring of the 2-(4-phenyl phthalazinylthio)benzothiazole core is most strategically accomplished by using appropriately substituted starting materials. The synthesis typically begins with a substituted 2-benzoylbenzoic acid derivative. For example, employing 2-(4-chlorobenzoyl)benzoic acid or 2-(4-nitrobenzoyl)benzoic acid in the initial reaction with hydrazine would lead to a final product bearing a chloro or nitro group at the 4-position of the phenyl ring. derpharmachemica.com
This approach is well-documented in the synthesis of related compounds like 2-(4-aminophenyl)benzothiazole, which is prepared from 4-aminobenzoic acid and 2-aminothiophenol (B119425). nih.gov The amino group in this derivative can then be used as a handle for further modifications. nih.gov The nature of the substituent on the phenyl ring—whether it is an electron-donating group (e.g., methoxy) or an electron-withdrawing group (e.g., nitro, chloro)—can be varied to modulate the electronic and steric properties of the final molecule. mdpi.commdpi.com
| Starting Material (Substituted Phenyl Moiety) | Resulting Substituent on Phenyl Ring | Synthetic Context/Analogy | Reference |
|---|---|---|---|
| 4-Aminobenzoic acid | -NH₂ (Amino) | Used to synthesize 2-(4-aminophenyl)benzothiazole. | nih.gov |
| 4-Nitrobenzoic acid | -NO₂ (Nitro) | Used to synthesize 2-(4-nitrophenyl)benzothiazole, followed by reduction to the amine. | derpharmachemica.com |
| 4-Chlorobenzaldehyde | -Cl (Chloro) | Reacts with 2-aminothiophenol to yield 2-(4-chlorophenyl)benzothiazole. | mdpi.com |
| 4-Methoxybenzaldehyde | -OCH₃ (Methoxy) | Reacts with 2-aminothiophenol to yield 2-(4-methoxyphenyl)benzothiazole. | mdpi.com |
| 4-(tert-Butyl)aniline | -C(CH₃)₃ (tert-Butyl) | Used in a three-component reaction to form 2-(4-(tert-butyl)phenyl)naphtho[2,1-d]thiazole. | nih.gov |
Modification of the Phthalazine Moiety
The phthalazine core of the parent compound presents several sites for synthetic alteration. Modifications can be introduced on the phenyl ring attached to the phthalazine or on the phthalazine ring system itself. These changes can influence the molecule's steric and electronic properties.
One common strategy involves the introduction of various substituents onto the pendant phenyl ring at the 4-position of the phthalazine nucleus. This is often achieved by utilizing substituted phenylhydrazines as starting materials in the construction of the phthalazine ring. For instance, the reaction of a substituted phenylhydrazine (B124118) with a suitable phthalic anhydride (B1165640) derivative can lead to the formation of a phthalazinone intermediate, which can then be converted to the desired 4-phenylphthalazine derivative. The nature of the substituents on the phenyl ring can range from simple alkyl and alkoxy groups to halogens and nitro groups, each imparting unique electronic effects.
Another approach focuses on the modification of the phthalazine ring itself. This can include the introduction of substituents at available positions on the benzo part of the phthalazine system. Such derivatizations often require multi-step synthetic sequences, potentially involving nitration, halogenation, or other electrophilic aromatic substitution reactions on a precursor, followed by the construction of the phthalazine ring.
Alterations of the Benzothiazole Heterocycle
The benzothiazole moiety is another key component of the molecule that can be synthetically modified to generate a library of derivatives. The benzothiazole ring system is a privileged scaffold in medicinal chemistry, and its derivatization is a well-established field.
Alterations to the benzothiazole part of this compound can be categorized into two main types: substitution on the benzene (B151609) ring of the benzothiazole and modification at the 2-position, although in this specific parent compound, the 2-position is already occupied by the thioether linkage. Therefore, modifications primarily target the benzene ring.
Substituents can be introduced onto the benzo portion of the benzothiazole ring to influence properties such as solubility, lipophilicity, and electronic density. Common substituents include halogens, alkyl, alkoxy, and nitro groups. These are typically introduced by starting with an appropriately substituted 2-aminothiophenol, which is a key precursor in the synthesis of the benzothiazole ring. The reaction of a substituted 2-aminothiophenol with a suitable electrophile can lead to the formation of the desired substituted benzothiazole.
Linkage Chemistry for Hybrid Compound Formation
The formation of hybrid compounds by linking this compound to other molecular scaffolds is a contemporary strategy in drug discovery to create multifunctional molecules. The thioether linkage in the parent compound is a result of the reaction between a thiol-containing molecule (2-mercaptobenzothiazole) and a reactive form of the phenylphthalazine moiety.
The creation of hybrid molecules often involves modifying one of the three core components of the parent structure to introduce a reactive handle suitable for coupling reactions. For example, a functional group, such as an amino or carboxylic acid group, could be introduced onto the phenyl ring of the phthalazine moiety or the benzene ring of the benzothiazole moiety. This functionalized derivative can then be coupled with another molecule of interest, such as another heterocyclic system, a peptide, or a natural product, using standard coupling chemistries.
Purification and Characterization Methodologies for this compound Derivatives (Excluding Basic Compound Identification Data)
The purification and rigorous characterization of newly synthesized derivatives of this compound are essential to confirm their identity and purity. Beyond standard techniques like melting point determination and elemental analysis, a range of chromatographic and spectroscopic methods are employed.
Purification Methodologies:
Column Chromatography: This is a fundamental technique for the purification of organic compounds. For derivatives of this compound, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is crucial and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with the polarity of the mixture optimized to achieve good separation of the desired product from impurities.
Recrystallization: This technique is used to purify solid compounds. An appropriate solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impure solid is dissolved in the hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Ethanol, methanol, and mixtures of solvents are often used for the recrystallization of heterocyclic compounds.
Preparative Thin-Layer Chromatography (Prep-TLC): For the purification of small quantities of material or for difficult separations, preparative TLC can be a valuable tool. The crude mixture is applied as a band onto a thick-layer TLC plate, and after development, the band corresponding to the desired product is scraped off, and the compound is extracted from the stationary phase.
Characterization Methodologies:
While basic identification is achieved through techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry, more advanced characterization provides deeper structural and purity information.
Molecular Structure, Electronic Properties, and Conformational Analysis of 2 4 Phenylphthalazinylthio Benzothiazole
Computational Chemistry Approaches for Structural Elucidation
Computational chemistry serves as a powerful tool for the theoretical examination of molecular structures and properties, offering a complementary approach to experimental methods. In the study of 2-(4-Phenylphthalazinylthio)benzothiazole, a combination of Density Functional Theory (DFT), ab initio methods, and molecular dynamics simulations is employed to thoroughly characterize its three-dimensional arrangement and conformational landscape.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for computational studies of benzothiazole (B30560) derivatives due to its balance of accuracy and computational efficiency. mdpi.comscirp.orgesisresearch.orgmdpi.comugm.ac.id DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set such as 6-31G+ (d, p) or 6-311G(d,p), are instrumental in optimizing the molecular geometry of this compound. scirp.orgesisresearch.orgmdpi.comscirp.org This process determines the most stable, low-energy conformation of the molecule by calculating the electron density.
The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in related benzothiazole structures, DFT calculations have been used to elucidate the planarity of the benzothiazole ring system and the relative orientations of its substituents. esisresearch.org For this compound, these calculations would reveal the spatial relationship between the benzothiazole, phthalazine (B143731), and phenyl rings, which is critical for understanding its chemical behavior.
Ab Initio Methods for Geometry Optimization
Ab initio Hartree-Fock (HF) methods, while often considered less accurate than DFT for many systems due to the neglect of electron correlation, provide a foundational, first-principles approach to geometry optimization. mdpi.com These methods are valuable for providing a baseline comparison for results obtained from DFT. In the study of benzothiazole derivatives, ab initio calculations have been utilized to investigate molecular structures and vibrational frequencies. mdpi.com For this compound, geometry optimization using ab initio methods would contribute to a comprehensive understanding of its structural parameters, which can then be compared with DFT and experimental data for validation.
Molecular Dynamics Simulations for Conformational Sampling
To explore the conformational flexibility of this compound, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape. researchgate.net For a molecule with multiple rotatable bonds, such as the thioether linkage and the bond connecting the phenyl group in this compound, MD simulations can identify various stable and metastable conformers and the energy barriers between them. This is achieved by systematically rotating key dihedral angles and calculating the potential energy at each step. mdpi.com Such an analysis is crucial for understanding how the molecule might interact with biological targets, as different conformations can exhibit distinct binding affinities. For example, conformational analysis of similar benzothiazole derivatives has revealed the most stable conformers by identifying the lowest energy states. esisresearch.org
Analysis of Molecular Orbital Energies and Electronic Descriptors
The electronic properties of this compound are primarily dictated by the distribution and energies of its frontier molecular orbitals. Understanding these properties is key to predicting the molecule's reactivity and potential applications.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical stability and reactivity. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, the HOMO is expected to be localized on the electron-rich benzothiazole and thioether moieties, while the LUMO may be distributed over the phenyl and phthalazine rings. The calculated energies of these orbitals allow for the determination of various electronic descriptors, as illustrated in the hypothetical data table below.
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -2.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 |
| Ionization Potential | I | -EHOMO | 6.5 |
| Electron Affinity | A | -ELUMO | 2.0 |
| Chemical Hardness | η | (I - A) / 2 | 2.25 |
| Chemical Softness | S | 1 / (2η) | 0.22 |
| Electronegativity | χ | (I + A) / 2 | 4.25 |
| Electrophilicity Index | ω | χ2 / (2η) | 4.01 |
Molecular Electrostatic Potential Surface Maps
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. esisresearch.orgscirp.org It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. scirp.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the benzothiazole and phthalazine rings and the sulfur atom of the thioether linkage, indicating these as potential sites for electrophilic interaction. Conversely, positive potential might be observed around the hydrogen atoms. The MEP analysis provides a comprehensive picture of the charge distribution and is crucial for understanding intermolecular interactions. esisresearch.org
Charge Distribution and Reactivity Sites
The charge distribution within this compound is significantly influenced by the presence of multiple heteroatoms (nitrogen and sulfur) and aromatic ring systems. The benzothiazole moiety, a known electron-withdrawing group, and the phthalazine ring system create a complex electronic landscape across the molecule. This distribution is fundamental to understanding the molecule's reactivity.
Theoretical studies on related benzothiazole derivatives indicate that the nitrogen and sulfur atoms are sites of higher electron density. Specifically, the nitrogen atom in the thiazole (B1198619) ring and the nitrogen atoms in the phthalazine ring are expected to be nucleophilic centers. The sulfur atom, part of the thioether linkage, also possesses lone pairs of electrons, contributing to the local electron density.
Intermolecular Interactions and Crystal Packing Motifs
In the solid state, the spatial arrangement of this compound molecules is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the crystal packing and, consequently, the macroscopic properties of the material.
Analysis of similar heterocyclic structures suggests that several key interactions are likely to be present:
π-π Stacking: The planar aromatic systems of the benzothiazole and phenylphthalazine moieties facilitate stacking interactions. These can occur in a face-to-face or offset (T-shaped) fashion, contributing significantly to the stability of the crystal lattice. mdpi.commdpi.com In related benzothiazole derivatives, these interactions are a dominant feature in the crystal packing. researchgate.net
The interplay of these interactions dictates the specific packing motif, which can range from herringbone patterns to layered structures, as observed in various thiazole-based compounds. researchgate.net
In Vitro Biological Activity Profiling and Mechanistic Investigations of 2 4 Phenylphthalazinylthio Benzothiazole Derivatives
Target-Specific Biological Activity Assays
The initial screening of 2-(4-phenylphthalazinylthio)benzothiazole derivatives involves a series of assays designed to identify direct interactions with specific biological targets, such as enzymes and receptors, and to observe their effects on cellular pathways.
Enzyme Inhibition Studies (e.g., Kinase Inhibition, Protease Modulation)
Derivatives of the 2-phenylbenzothiazole scaffold have been identified as potent inhibitors of various kinases. A systematic optimization of a related (aminoaryl)benzothiazole quinazoline structure led to the development of compounds with inhibitory activities in the low nanomolar range in cellular phosphorylation assays. While specific data on this compound is not yet available, the broader class of 2-arylbenzothiazoles is recognized for its kinase inhibition potential. Additionally, other benzothiazole (B30560) derivatives have demonstrated the ability to inhibit enzymes such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), with some dual inhibitors exhibiting IC50 values in the low nanomolar range. The potential for this compound derivatives to act as enzyme inhibitors, particularly in the context of kinases and proteases, remains an active area of investigation.
Receptor Binding and Ligand-Target Interaction Profiling
The interaction of benzothiazole derivatives with various cellular receptors is a key aspect of their biological activity. For instance, certain 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole compounds are known to be high-affinity ligands for the aryl hydrocarbon receptor (AhR). The binding of these ligands can trigger nuclear translocation of the receptor and induce the expression of downstream genes. Target prediction analyses for some benzothiazole derivatives have also suggested cannabinoid receptors and sentrin-specific proteases as potential targets. While specific receptor binding data for this compound is pending, the established affinity of the broader benzothiazole class for various receptors highlights a promising avenue for future research.
Cell-Based Assays for Specific Biological Pathways
Cell-based assays are crucial for understanding the functional consequences of the interactions between this compound derivatives and their cellular targets. Studies on related benzothiazole compounds have demonstrated significant effects on cell viability and proliferation in various cancer cell lines. For example, a library of phenylacetamide derivatives containing the benzothiazole nucleus showed a marked reduction in the viability of paraganglioma and pancreatic cancer cell lines at low micromolar concentrations. Another study on benzothiazole-pyrrole based conjugates revealed significant cytotoxic effects in the MCF-7 breast cancer cell line. These compounds were found to modulate the Ras/MEK/ERK-dependent pathway, leading to a downstream impact on cell proliferation.
The antiproliferative effects of benzothiazole derivatives are often evaluated using the MTT assay, which measures cell viability. The table below summarizes the cytotoxic effects of selected benzothiazole derivatives on different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Phenylacetamide derivative 4l | Pancreatic Cancer Cells | Low micromolar |
| Phenylacetamide derivative 4l | Paraganglioma Cells | Low micromolar |
| Benzothiazole-pyrrole conjugate 4o | MCF-7 | Not specified |
| Benzothiazole-pyrrole conjugate 4r | MCF-7 | Not specified |
Cellular Mechanism of Action Elucidation (In Vitro)
Understanding the precise cellular mechanisms through which this compound derivatives exert their biological effects is fundamental to their development as therapeutic agents. In vitro studies have begun to shed light on their ability to induce apoptosis and perturb the cell cycle.
Apoptosis Induction Pathways and Related Biomarkers
Several studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells through the mitochondrial intrinsic pathway. This process is often initiated by an increase in reactive oxygen species (ROS), leading to a loss of mitochondrial transmembrane potential. Key biomarkers associated with this pathway include the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose)polymerase (PARP).
One study on a novel benzothiazole derivative demonstrated that it induced apoptosis in colorectal cancer cells, which was confirmed by an increase in the generation of ROS. Another investigation into benzothiazole-pyrrole conjugates found that compounds 4o and 4r were effective in causing apoptosis in MCF-7 cells, with compound 4o showing an increased expression of caspase-9.
The table below highlights key biomarkers modulated by benzothiazole derivatives during apoptosis induction.
| Biomarker | Effect | Compound Class |
| Reactive Oxygen Species (ROS) | Increased generation | Novel benzothiazole derivative |
| Mitochondrial Transmembrane Potential | Loss | Novel benzothiazole derivative |
| Caspase-9 | Increased expression | Benzothiazole-pyrrole conjugate 4o |
| Caspase-3 | Activation | General benzothiazole derivatives |
| PARP | Cleavage | General benzothiazole derivatives |
Cell Cycle Perturbation Analysis
In addition to inducing apoptosis, some benzothiazole derivatives have been shown to interfere with the normal progression of the cell cycle. Flow cytometry analysis is a common technique used to assess these effects. For instance, a study on benzothiazole-pyrrole based conjugates demonstrated that several compounds caused an increase in the population of cells in the G2/M phase, with a corresponding decrease in the G1 phase population, indicating a G2/M cell cycle arrest in MCF-7 cells. This arrest prevents the cancer cells from dividing and proliferating. Further investigation is needed to determine if this compound derivatives share this mechanism of action.
Modulation of Signal Transduction Cascades (e.g., MAPK, PI3K/Akt, JAK/STAT pathways)
Derivatives of the benzothiazole scaffold have been shown to exert significant influence over critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is frequently hyperactivated in various cancers, is a notable target. nih.gov Studies on novel benzothiazole derivatives have demonstrated an ability to suppress this pathway, leading to cytotoxic and apoptotic effects in cancer cells. nih.gov For instance, treatment with certain benzothiazole compounds has been shown to down-regulate the levels of phosphorylated (active) PI3K and Akt, thereby inhibiting pro-survival signals. nih.govnih.gov This suppression can trigger the intrinsic apoptotic cascade, evidenced by increased levels of caspase-3 and cytochrome-c. nih.gov
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another cascade implicated in the mechanism of action of related compounds. nih.govnih.gov Inhibition of both the PI3K/Akt and MAPK/ERK signaling pathways has been observed with some benzothiazole derivatives, suggesting a multi-targeted approach to inducing cancer cell death. nih.gov
Furthermore, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, crucial for cytokine signaling and immune responses, represents a potential target. researchgate.netfrontiersin.org While direct modulation by this compound is not yet fully elucidated, the JAK/STAT pathway is known to crosstalk with the PI3K/Akt pathway. researchgate.netresearchgate.net Inhibition of JAK/STAT signaling can lead to reduced Akt phosphorylation, indicating a potential indirect mechanism by which these compounds could affect cell survival. researchgate.net The phthalazine (B143731) moiety itself is a versatile heterocycle known to be a key pharmacophoric feature in compounds targeting a wide array of biological processes, suggesting its potential contribution to the modulation of these complex signaling networks. nih.govosf.io
Investigation of Reactive Species Generation
The generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a significant mechanism underlying the biological activity of many therapeutic agents, particularly in the context of neurodegenerative diseases and cancer. nih.gov Certain 2-phenylbenzothiazole derivatives have been found to produce a substantial amount of ROS and RNS. nih.gov This can induce a state of oxidative stress within cells, which has dual implications. On one hand, excessive oxidative stress can damage lipids, proteins, and DNA, ultimately leading to cell death. nih.gov On the other hand, some benzothiazole analogs have been investigated for their antioxidant properties, capable of protecting neuronal cells from ROS-mediated damage. nih.gov
For example, studies using H₂O₂-induced stress in U87 MG cell lines showed that certain benzothiazole analogs could enhance neuronal cell viability by modulating and increasing the activity of the antioxidant enzyme catalase. nih.gov This suggests that the generation or quenching of reactive species can be finely tuned by the specific substitution pattern on the benzothiazole scaffold, leading to either pro-oxidant or antioxidant effects depending on the molecular context.
DNA Adduct Formation Studies
A primary mechanism for the potent and selective antitumor activity of certain 2-(4-aminophenyl)benzothiazole derivatives is their ability to form covalent adducts with DNA. nih.govmdpi.com This process is typically initiated by metabolic activation, often involving cytochrome P450 enzymes like CYP1A1. nih.govmdpi.com The enzyme bioactivates the benzothiazole compound into a reactive electrophilic species, which can then covalently bind to DNA. nih.gov
These DNA adducts are not formed in all cell types; their generation is often restricted to sensitive tumor cells that express the necessary activating enzymes. nih.gov The formation of these adducts can be concentration-dependent, with different adduct profiles emerging at varying concentrations of the parent compound. nih.gov The accumulation of these DNA lesions disrupts DNA replication and transcription, ultimately triggering DNA damage responses that lead to cell cycle arrest and apoptosis. nih.gov The subsequent generation of lethal DNA double-strand breaks has been shown to correlate with the cytotoxic activity of these compounds. nih.gov
Beyond covalent modification, related heterocyclic compounds have also been studied for their non-covalent interactions with DNA, such as minor groove binding, which can also interfere with DNA processes without forming permanent bonds. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Elucidation for this compound Analogs
The biological profile of this compound derivatives is intricately linked to their chemical structure. SAR studies aim to decipher how modifications to different parts of the molecule—the benzothiazole core, the phthalazine system, and the connecting thioether bridge—influence potency and selectivity. nih.govnih.gov
Impact of Substituent Effects on Biological Potency and Selectivity
The nature and position of substituents on the benzothiazole and associated phenyl rings are critical determinants of biological activity. nih.govchula.ac.th Introducing electron-withdrawing groups, such as fluorine or nitro groups, or electron-donating groups can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. nih.govresearchgate.net
For instance, in a series of benzothiazole-phenyl analogs designed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the placement of trifluoromethyl groups on the aromatic rings was found to be well-tolerated by the target enzymes. nih.gov Similarly, the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring has been found to enhance antiproliferative activity in other series. nih.gov These findings highlight that specific substitutions can be leveraged to fine-tune the potency and selectivity of the compounds.
| Analog Class | Substituent Modification | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| Benzothiazole-phenyl Analogs | Trifluoromethyl group at ortho and para positions of the phenyl ring | Tolerated by target enzymes (sEH/FAAH), maintaining inhibitory activity. | nih.gov |
| 2-Hydroxyphenyl-benzothiazoles | Nitro or cyano group at C-6 position of the benzothiazole ring | Increased antiproliferative activity. | nih.gov |
| 2-Aminobenzothiazole Derivatives | Fluorine substitution | Enhances lipophilicity and ability to bind to target receptors. | researchgate.net |
| Benzothiazole-Triazine Hybrids | 6-methylbenzothiazole moiety | Identified as the most active antitumor compound in the series with a selective profile. | nih.gov |
Investigation of Selectivity and Off-Target Effects in In Vitro Systems
The evaluation of a compound's selectivity is a critical step in drug discovery, aimed at understanding its specificity for the intended biological target versus other related or unrelated proteins, such as kinases, receptors, or enzymes. High selectivity is often a desirable trait, as it can lead to a more favorable safety profile by minimizing off-target effects. For benzothiazole derivatives, a variety of in vitro systems are employed to build a comprehensive selectivity profile.
Kinase Selectivity Profiling
Many benzothiazole-containing compounds are developed as kinase inhibitors. Given the high degree of similarity in the ATP-binding pocket across the human kinome, assessing selectivity is paramount.
A study on a series of 2-thioether-benzothiazoles identified them as potent allosteric inhibitors of c-Jun N-terminal kinases (JNK). nih.gov To assess their selectivity, these compounds were tested against other closely related kinases, particularly p38 mitogen-activated protein kinase (MAPK). The findings indicated that these novel benzothiazole derivatives demonstrated significant selectivity for JNK over p38, which is an important finding as non-selective inhibition of MAP kinases can lead to undesirable effects. nih.gov
Cellular Selectivity and Cytotoxicity
For anticancer agents, an ideal profile involves potent cytotoxicity against tumor cells while sparing healthy, non-malignant cells. The 2-arylbenzothiazoles have emerged as promising anticancer agents that often display this selective cytotoxicity. mdpi.com
In one study, phenylacetamide derivatives containing a benzothiazole nucleus were evaluated for their antiproliferative activity against pancreatic and paraganglioma cancer cell lines. mdpi.comnih.govnih.gov The selectivity of the most active compounds was determined by calculating a selectivity index (SI). This index compares the cytotoxic concentration in cancer cells to that in normal cells. Notably, derivative 4l showed a promising selectivity profile, indicating a wider therapeutic window. nih.govnih.gov
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 4k | MIA PaCa-2 (Pancreatic Cancer) | 5.4 ± 0.5 | > 9.2 |
| PT45 (Pancreatic Cancer) | 4.8 ± 0.7 | > 10.4 | |
| Compound 4l | MIA PaCa-2 (Pancreatic Cancer) | 4.2 ± 0.6 | > 11.9 |
| PT45 (Pancreatic Cancer) | 3.9 ± 0.5 | > 12.8 |
Similarly, other research has highlighted benzothiazole derivatives that exhibit potent and selective antiproliferative activity against specific tumor cells, such as HeLa cell lines, while showing no activity against normal human skin fibroblasts. mdpi.com
Designing for Tissue-Specific Activity
An advanced strategy to minimize off-target effects is to design compounds that are active only in specific tissues. Researchers developed a series of benzothiazole derivatives as potent inhibitors of the microsomal triglyceride transfer protein (MTP). nih.gov To avoid potential liver toxicity associated with MTP inhibition, these compounds were optimized to have limited systemic bioavailability and to be active specifically in enterocytes (intestinal cells). nih.gov This approach demonstrates how medicinal chemistry efforts can proactively design selectivity into a molecule, thereby preventing off-target effects in other tissues.
Prodrug and Bioactivation Strategies
Selectivity can also be achieved through tumor-specific activation of a prodrug. The experimental antitumor agent Phortress (5F-DF-203-L-lysylamide dihydrochloride) is a lysylamide prodrug of the active agent 5F 203 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole). mdpi.com Its mechanism involves binding to the aryl hydrocarbon receptor (AhR). The activation of Phortress is tumor-specific due to the localized and higher expression of the CYP1A1 enzyme in certain cancer cells. mdpi.com This elegant approach enhances selectivity and significantly minimizes off-target effects in healthy tissues where CYP1A1 levels are low.
Computational Target Prediction
In addition to experimental screening, computational tools are used to predict potential off-target interactions. For a particularly active phenylacetamide benzothiazole derivative, 4l , a target prediction analysis was performed. mdpi.comnih.govnih.gov This in silico screening identified cannabinoid receptors and sentrin-specific proteases as potential molecular targets that could contribute to its biological activity. mdpi.comnih.govnih.gov Such predictive studies are invaluable for guiding further experimental work to confirm off-target effects or to identify novel mechanisms of action.
Biophysical Interactions and Pharmacological Insights of 2 4 Phenylphthalazinylthio Benzothiazole Excluding Pharmacokinetics in Humans
Ligand-Biomolecule Interaction Studies
The biological activity of a compound is intrinsically linked to its ability to bind to and interact with macromolecules in the body. This section details the non-covalent interactions of 2-(4-Phenylphthalazinylthio)benzothiazole with proteins and nucleic acids.
Protein Binding Analysis (e.g., Serum Albumin Binding)
Serum albumin is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. The binding of a compound to serum albumin can significantly influence its availability at the target site. While direct studies on this compound are not extensively available, research on structurally similar benzothiazole (B30560) derivatives, such as 2-(4-aminophenyl)benzothiazole (APB), provides significant insights into the potential binding mechanisms.
The interaction between APB and human serum albumin (HSA) has been investigated using spectroscopic and molecular docking techniques. researchgate.netconsensus.app These studies reveal that the binding is spontaneous, a process driven by a negative change in Gibbs free energy (ΔG⁰). researchgate.net The primary forces governing this interaction are thought to be electrostatic. researchgate.net
Site-specific marker displacement studies have indicated that APB likely binds within subdomain IIA of HSA, a region also known as Sudlow's site I. researchgate.netconsensus.app This subdomain is a common binding site for many heterocyclic drugs. mdpi.com Molecular docking simulations corroborate these experimental findings, showing the benzothiazole derivative nestled within a flexible binding cavity in subdomain IIA. researchgate.netconsensus.app
The binding parameters for the interaction of APB with HSA have been quantified and are presented in the table below. The binding constant (K_b) indicates the strength of the interaction, while the number of binding sites (n) is approximately one, suggesting a 1:1 complex formation. mdpi.com
Binding Parameters of 2-(4-aminophenyl)benzothiazole (APB) with Human Serum Albumin (HSA)
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Binding Constant (K_b) | ~105 M-1 | Fluorescence Spectroscopy | researchgate.net |
| Number of Binding Sites (n) | ~1 | Fluorescence Spectroscopy | mdpi.com |
| Binding Location | Subdomain IIA (Sudlow's Site I) | Site-specific Marker Displacement & Molecular Docking | researchgate.netconsensus.app |
DNA and RNA Interaction Mechanisms
The interaction of small molecules with nucleic acids, such as DNA and RNA, can lead to significant biological effects. Benzothiazole derivatives have been shown to interact with DNA through various mechanisms, including intercalation and groove binding. For instance, certain benzothiazole-based compounds have been identified as human DNA topoisomerase IIα inhibitors. niscpr.res.in Mechanistic studies suggest that some of these compounds act as DNA minor groove-binding agents. niscpr.res.in
Furthermore, specific benzothiazole ligands have demonstrated the ability to recognize and bind to non-canonical DNA and RNA structures, such as triplexes and DNA:RNA hybrids. thescipub.com This selective binding is of interest as these structures are involved in various cellular processes. The interactions are often characterized by changes in the thermal stability of the nucleic acid structures upon ligand binding. thescipub.com For example, some benzothiazole compounds have been shown to preferentially stabilize dArU hybrids and ATT triplexes over standard DNA and RNA duplexes. thescipub.com
Membrane Interaction Studies
The ability of a drug to permeate cell membranes is a critical factor in its absorption and distribution. While direct studies on the membrane interactions of this compound are limited, research on other benzothiazine derivatives provides some insights. mdpi.com These studies, often conducted using model phospholipid membranes, indicate that such compounds can interact with the lipid bilayer. mdpi.com This interaction can lead to changes in the physical properties of the membrane, such as the broadening of phase transition peaks and a decrease in the main transition temperature of the phospholipids. mdpi.com Such effects suggest that the compounds may interact with the phospholipid head groups, altering lipid packing and potentially increasing the spacing between them. mdpi.com
Spectroscopic Characterization of Interactions
Spectroscopic techniques are invaluable tools for elucidating the binding affinity, mechanisms, and conformational changes that occur when a small molecule interacts with a biomolecule.
Fluorescence Spectroscopy for Binding Affinity and Conformational Changes
Fluorescence spectroscopy is a highly sensitive technique used to study ligand-protein interactions. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon the binding of a small molecule. This quenching can be static (due to complex formation) or dynamic (due to collisional encounters).
In the case of benzothiazole derivatives binding to proteins like serum albumin, a quenching of the protein's intrinsic fluorescence is typically observed. researchgate.netconsensus.app By analyzing the fluorescence quenching at different temperatures, thermodynamic parameters such as the change in enthalpy (ΔH⁰) and entropy (ΔS⁰) can be determined, providing information about the nature of the binding forces. researchgate.net For the interaction of 2-(4-aminophenyl)benzothiazole with HSA, the thermodynamic data suggests that electrostatic interactions play a significant role. researchgate.net
Furthermore, some benzothiazole derivatives are themselves fluorescent. niscpr.res.innih.gov Their fluorescence properties, such as intensity and emission wavelength, can change upon binding to a biomolecule. For example, the binding of 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA-2) to amyloid fibrils results in a characteristic blue-shift in its emission spectrum and an increase in fluorescence intensity. nih.gov This phenomenon can be used to monitor the binding process and quantify the binding affinity.
Illustrative Fluorescence Spectroscopy Findings for Benzothiazole Derivatives
| Compound | Interacting Biomolecule | Observed Change in Fluorescence | Interpretation | Reference |
|---|---|---|---|---|
| 2-(4-aminophenyl)benzothiazole (APB) | Human Serum Albumin (HSA) | Quenching of HSA's intrinsic fluorescence | Binding of APB to HSA, formation of a complex | researchgate.netconsensus.app |
| 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA-2) | Insulin Amyloid Fibrils | Blue-shift in emission spectrum and increased fluorescence intensity | Binding of BTA-2 to amyloid fibrils | nih.gov |
UV-Visible Spectroscopy for Complex Formation
UV-Visible absorption spectroscopy is another powerful technique for studying the formation of complexes between a ligand and a biomolecule. When a small molecule binds to a protein or forms a complex with a metal ion, changes in the electronic environment of the chromophores can lead to shifts in the absorption maxima (λ_max) and changes in the molar absorptivity.
For instance, the complexation of 2-thioacetic acid benzothiazole with various metal ions results in shifts in the UV-Visible absorption bands compared to the free ligand. thescipub.com These spectral changes confirm the formation of metal-ligand complexes. thescipub.com Similarly, the interaction of a drug with a protein can also lead to perturbations in the UV-Visible spectrum of either the drug or the protein, providing evidence of complex formation. mdpi.com
Illustrative UV-Visible Spectroscopy Findings for Benzothiazole Derivatives
| Compound/System | Observed Change in UV-Vis Spectrum | Interpretation | Reference |
|---|---|---|---|
| 2-Thioacetic acid benzothiazole with metal ions (Ni(II), Cu(II), etc.) | Shift in absorption bands compared to the free ligand | Formation of metal-ligand complexes | thescipub.com |
| 2-(4-aminophenyl)benzothiazole with Human Serum Albumin | Changes in the absorption spectrum of the protein and/or ligand | Confirmation of complex formation | mdpi.com |
Circular Dichroism for Chiral Interactions
Circular Dichroism (CD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules, providing information about their stereochemistry and conformational changes upon interaction with other molecules, such as proteins. A molecule is chiral if it is non-superimposable on its mirror image, a property that often leads to stereoselectivity in its biological actions nih.gov.
While specific studies on the chirality and CD analysis of this compound are not prominently available in the current literature, the broader class of benzothiazole derivatives has been shown to exhibit chiral properties and engage in stereospecific interactions. For instance, when some benzothiazole derivatives bind to proteins like lysozyme, they can acquire an induced circular dichroism (CD) spectrum. This phenomenon arises from a chiral perturbation to the ligand's structure or its electronic rearrangements upon binding, confirming an intimate interaction within the chiral environment of the protein's binding site mdpi.com.
In other research, analytical methods using high-performance liquid chromatography (HPLC) with chiral stationary phases have been successfully developed to separate the enantiomers of benzothiadiazine derivatives. The distinct enantiomeric nature of the separated compounds was subsequently confirmed by their CD spectra, which show mirror-image curves, providing unambiguous proof of their chirality nih.gov. These examples underscore the utility of CD spectroscopy in the characterization of chiral benzothiazole-containing compounds, a method that would be essential for resolving and characterizing the enantiomers of this compound if it possesses a chiral center and for studying its stereoselective interactions with biological macromolecules.
Computational Modeling of Ligand-Receptor Complexes
Computational modeling serves as a vital tool in modern drug discovery, providing predictive insights into the interactions between a ligand, such as this compound, and its biological target at an atomic level. These in silico methods, including molecular docking and binding free energy calculations, help to elucidate binding modes, predict binding affinities, and guide the rational design of more potent and selective molecules.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme researchgate.net. This method involves sampling a multitude of possible conformations and orientations of the ligand within the binding site and scoring them to identify the most stable complex.
Although specific docking studies for this compound are not detailed in available literature, extensive research on analogous benzothiazole derivatives provides a clear framework for how such an analysis would proceed. For example, docking studies on benzothiazole-thiazole hybrids as inhibitors of the p56lck enzyme have been performed to understand their binding patterns within the ATP site of the kinase biointerfaceresearch.com. Similarly, various benzothiazole derivatives have been docked into the active sites of targets like E. coli dihydroorotase and GABA-aminotransferase to elucidate their mechanism of action nih.govwjarr.com. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex nih.gov. For instance, molecular docking of certain antimicrobial benzothiazoles revealed hydrogen bond formation with residues like LEU222 or ASN44 and strong hydrophobic interactions involving the thiazole (B1198619) ring at the entrance of the active site nih.gov.
The insights from a docking simulation are often quantified by a docking score, which estimates the binding affinity. The table below presents representative data from docking studies of various benzothiazole derivatives against different protein targets, illustrating the type of information generated.
| Compound Class | Protein Target | Key Interacting Residues | Docking Score (Example Unit) | Reference |
| Benzothiazole Derivatives | E. coli Dihydroorotase | ASN44, LEU222 | - | nih.gov |
| Benzothiazole-Thiazole Hybrids | p56lck Kinase | - | - | biointerfaceresearch.com |
| Designed Benzothiazole Derivatives | GABA-Aminotransferase | N-Glu109, N-Asn110, O-Cys47 | -104.23 to -121.56 (MolDock Score) | wjarr.com |
| Benzothiazole-Thiazolidinedione Hybrids | FOXM1 DNA-Binding Domain | Asn283, His287, Arg286 | - | nih.gov |
Note: Specific docking scores are highly dependent on the software and scoring function used and are presented here for illustrative purposes.
Following molecular docking, more rigorous computational methods can be employed to provide a more accurate estimate of the binding affinity. Binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular "end-point" methods that analyze snapshots from molecular dynamics (MD) simulations chemrxiv.org. Alchemical free energy methods, like free energy perturbation (FEP) or thermodynamic integration (TI), offer even higher accuracy by simulating a non-physical pathway to compute the free energy difference between two states nih.govnih.gov.
These calculations provide a quantitative prediction of the binding free energy (ΔG_bind), which can be directly compared with experimental data. For example, relative binding free energy (RBFE) calculations have been successfully used to predict the binding affinities of fragments to their protein targets with a root mean square error (RMSE) of around 1.1 kcal/mol compared to experimental values nih.gov. Absolute binding free energy (ABFE) calculations, while more computationally expensive, can also rank binders accurately, though they may have a systematic deviation from experimental values chemrxiv.orgmdpi.com.
While specific binding free energy calculations for this compound are not available, the table below shows representative results from such studies on other ligand-protein systems, demonstrating the accuracy and utility of these methods.
| Method | Protein-Ligand System | Calculated ΔG (kcal/mol) | Experimental ΔG (kcal/mol) | Error (RMSE, kcal/mol) | Reference |
| ABFE | Fragment Binders (various) | Varies | Varies | 2.75 | chemrxiv.org |
| FEP | Fragment-Protein Systems | Varies | Varies | 1.1 | nih.gov |
| ABFE | MDM2 Inhibitors | Varies | Varies | 2.83 (after correction) | mdpi.com |
| FEP | A2A Adenosine Receptor Antagonists | Varies | Varies | ~1.0 | nih.gov |
In Vitro Metabolic Stability and Biotransformation Pathways (Excluding Human Metabolism)
The metabolic fate of a compound is a critical determinant of its therapeutic potential and duration of action. In vitro metabolism studies are conducted early in drug discovery to predict how a compound will be processed in the body, focusing on its stability in the presence of metabolic enzymes and the identity of its breakdown products (metabolites). These studies typically use subcellular fractions, such as liver microsomes, from various species.
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the phase I metabolism of a vast number of xenobiotics nih.gov. The metabolic stability of a compound is often assessed by incubating it with liver microsomes and measuring its disappearance over time. Key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (Cl_int).
Studies on various drug candidates demonstrate this process. For instance, the in vitro metabolism of chiglitazar (B606645) in rat liver microsomes showed a half-life of 27.2 minutes, indicating it is readily metabolized magtechjournal.comresearchgate.net. Chemical inhibition studies further identified CYP3A as the principal enzyme family responsible for its biotransformation magtechjournal.comresearchgate.net. Similarly, studies on naphthalene (B1677914) identified CYP1A2 and CYP3A4 as key enzymes in its metabolism in human liver microsomes nih.gov. The inhibitory potential of compounds on specific CYP enzymes is also crucial; for example, the drug letrozole (B1683767) was found to be a potent competitive inhibitor of CYP2A6 clinpgx.org.
For this compound, one would expect a similar experimental approach. The table below provides representative metabolic stability data for different compounds in rat liver microsomes to illustrate the expected findings.
| Compound | Microsome Source | t½ (min) | Intrinsic Clearance (Cl_int) | Major CYP Isoforms Involved | Reference |
| Chiglitazar | Rat Liver | 27.2 | 50.9 mL·min⁻¹·g⁻¹ protein | CYP3A | magtechjournal.comresearchgate.net |
| Naphthalene | Human Liver | - | - | CYP1A2, CYP3A4 | nih.gov |
| Zotepine | Human Liver | - | - | CYP3A4, CYP1A2, CYP2D6 | researchgate.net |
| Letrozole | Human Liver | - | - | Inhibits CYP2A6, CYP2C19 | clinpgx.org |
Identifying the metabolites of a parent drug is crucial, as these new chemical entities may possess their own biological activity or toxicity. Following incubation with liver microsomes, analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to separate and identify the structures of metabolites.
The potential metabolic pathways for this compound would likely involve oxidation of the phenyl, phthalazine (B143731), or benzothiazole rings, as well as potential cleavage of the thioether linkage. The table below lists common metabolic transformations and potential metabolites that could be investigated for this compound, based on knowledge of related structures.
| Parent Compound | Metabolic Reaction | Potential Metabolite Structure | Potential Biological Activity | Reference |
| 2-(4-Aminophenyl)benzothiazole | Oxidation, Esterification | 4-(Benzothiazol-2-yl)phenylnitrenium ion | Active anti-tumor agent | nih.gov |
| Chiglitazar | Hydroxylation | Hydroxylated chiglitazar | To be determined | magtechjournal.com |
| Chiglitazar | O-dealkylation | O-dealkylated chiglitazar | To be determined | magtechjournal.com |
| Naphthalene | Epoxidation, Hydroxylation | Dihydrodiol, 1-Naphthol | Potentially toxic | nih.gov |
Advanced Applications and Emerging Research Directions for 2 4 Phenylphthalazinylthio Benzothiazole
Development as Spectroscopic Probes or Fluorescent Sensors
There is no available information on the development or investigation of 2-(4-Phenylphthalazinylthio)benzothiazole as a spectroscopic probe or fluorescent sensor.
Aggregation-Induced Emission (AIE) Phenomena
No studies were found that describe or measure Aggregation-Induced Emission (AIE) phenomena for this compound.
Application in Bioimaging Systems (Excluding Clinical Bioimaging)
No literature is available on the application of this compound in any bioimaging systems.
Potential in Materials Science Applications (Focusing on Academic Concepts)
There is no academic research available detailing the potential of this compound in materials science.
Photoelectric and Optoelectronic Properties
The photoelectric and optoelectronic properties of this compound have not been reported in the scientific literature.
Hybrid Material Composites
No information exists on the synthesis or properties of hybrid material composites incorporating this compound.
Design of Prodrugs and Targeted Delivery Systems (Focus on Chemical Strategy, Not Clinical Trials)
The development of prodrugs is a key strategy in medicinal chemistry to overcome pharmacokinetic challenges such as poor solubility, low permeability, and lack of site-specific delivery. nih.govmdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. mdpi.com For this compound, which is a lipophilic molecule, a prodrug approach could enhance its aqueous solubility for intravenous formulations or modulate its absorption and distribution characteristics.
The core structure of this compound lacks common functional groups like hydroxyl (-OH), carboxyl (-COOH), or primary amine (-NH2) groups that are typically used for prodrug derivatization. acs.org Therefore, a chemical strategy would first involve the synthesis of analogs that incorporate these "handles." For instance, hydroxylation or amination of the phenyl ring or the benzothiazole (B30560) ring system would create attachment points for promoieties without dismantling the core pharmacophore.
Chemical Strategies for Prodrug Development:
Improving Aqueous Solubility: A primary goal for lipophilic compounds is to enhance water solubility. mdpi.com This can be achieved by attaching highly polar or ionizable promoieties.
Phosphate (B84403) Esters: Introduction of a hydroxyl group onto the phenyl ring would allow for the creation of a phosphate ester. This ester is highly water-soluble and can be cleaved in vivo by alkaline phosphatases to release the active hydroxylated parent drug.
Amino Acid Conjugates: An amino group introduced onto the scaffold could be coupled with amino acids. This can improve solubility and potentially utilize amino acid transporters for targeted uptake.
Glycosylation: Attaching a sugar moiety (glycosylation) via an ether linkage to a hydroxylated analog can significantly increase water solubility and can sometimes be used for targeting specific tissues. mdpi.com
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors.
Enzyme-Labile Linkers: A well-established strategy involves linkers that are cleaved by specific enzymes. For example, a prodrug designed for cancer therapy might incorporate a peptide sequence that is a substrate for matrix metalloproteinases (MMPs), which are often upregulated in the tumor microenvironment. nih.gov
Reductive Cleavage: The tumor microenvironment is often hypoxic (low in oxygen). Prodrugs containing certain nitroaromatic or azo groups can be designed for selective reductive activation in these hypoxic conditions.
The table below outlines potential prodrug strategies for a hypothetical hydroxylated analog of this compound.
Table 1: Hypothetical Prodrug Strategies for a Hydroxylated Analog of this compound
| Promolety (Attached Group) | Linkage Type | Activation Mechanism | Intended Improvement |
|---|---|---|---|
| Phosphate | Ester | Alkaline Phosphatases | Increased aqueous solubility |
| Glucuronic Acid | Ether | β-Glucuronidase | Increased solubility, potential tumor targeting |
| Polyethylene (B3416737) Glycol (PEG) | Carbonate/Ether | Hydrolysis/Esterases | Increased solubility and circulation half-life |
Combinatorial Chemistry and High-Throughput Screening of this compound Libraries
Combinatorial chemistry is a powerful technique to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. publish.csiro.aunih.gov This approach, coupled with high-throughput screening (HTS), allows for the efficient identification of compounds with desired biological activity from among thousands or even millions of candidates. youtube.comyoutube.com HTS utilizes automated robotics and data processing to test these libraries against specific biological targets. nih.govyoutube.com
For this compound, a combinatorial approach would be ideal for exploring the structure-activity relationship (SAR) and identifying analogs with improved potency or selectivity. The synthesis of a focused library would involve systematically varying the substituents on the three key components of the molecule: the phthalazine (B143731) ring, the phenyl group, and the benzothiazole moiety.
Library Design and Synthesis:
The synthesis could be built upon established methods for creating benzothiazole and phthalazine derivatives. mdpi.comekb.eg A common strategy would involve a multi-component reaction or a parallel synthesis approach where a set of diverse building blocks are reacted to generate the final library. researchgate.netacs.org For instance, a library could be generated by reacting a single 1-chloro-4-phenylphthalazine (B158345) intermediate with a library of diverse 2-mercaptobenzothiazole (B37678) derivatives, each bearing different substituents on the benzo portion of the scaffold.
The table below illustrates a hypothetical combinatorial library design for analogs of this compound.
Once synthesized, this library of compounds would be subjected to HTS. The screening process involves assaying the entire library for activity against a specific biological target, such as a protein kinase (e.g., VEGFR-2, a target for many phthalazine derivatives) or a cancer cell line. ekb.egnih.gov The HTS process generates a massive amount of data, identifying "hits"—compounds that show significant activity. youtube.com These hits then become the starting point for further optimization in the drug discovery process.
Future Perspectives and Unexplored Research Avenues for this compound and its Analogs
The hybrid nature of this compound, combining two biologically active scaffolds, opens up numerous avenues for future research beyond initial screening. The phthalazine core is recognized as a "privileged" scaffold in kinase inhibitor design, with derivatives showing activity against targets like VEGFR-2. nih.govmdpi.com The benzothiazole ring is also a component of various anticancer agents. nih.govnih.gov The thioether linkage, while serving as a structural bridge, can also influence the molecule's properties and metabolic stability. nih.gov
Potential Future Research Directions:
Exploration of New Therapeutic Targets: While cancer-related kinases are a logical starting point based on the parent scaffolds mdpi.comnih.gov, the broad biological activity of phthalazines and benzothiazoles suggests potential for other applications. This includes exploring activity against microbial pathogens, neurodegenerative diseases (e.g., as aldose reductase inhibitors), or inflammatory conditions. mdpi.comresearchgate.net
Design of Dual-Function or Multi-Target Ligands: A growing strategy in drug design is to create single molecules that can hit multiple targets simultaneously, which can be more effective for complex diseases like cancer. nih.gov Future work could focus on designing analogs of this compound that not only inhibit a primary target like VEGFR-2 but also a secondary target involved in a different cancer pathway, such as topoisomerase or EGFR. mdpi.comresearchgate.net
Bioisosteric Replacement and Scaffold Hopping: Researchers could replace parts of the molecule with structurally similar but electronically different groups (bioisosteres) to fine-tune its properties. For example, the thioether (-S-) linker could be replaced with a sulfoxide (B87167) (-SO-) or sulfone (-SO2-) to alter polarity and hydrogen bonding potential. acs.org The phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore new binding interactions.
Investigation of Drug Resistance Mechanisms: As drug resistance is a major challenge in chemotherapy, future studies could investigate whether analogs of this compound are effective against cancer cell lines that have developed resistance to existing therapies.
Development of Advanced Formulations: Beyond prodrugs, research into novel drug delivery systems like nanoparticles or liposomes could be explored to improve the targeted delivery and reduce potential off-target effects of potent analogs. nih.gov
The future of this compound and its derivatives lies in a multidisciplinary approach that combines synthetic chemistry, molecular modeling, HTS, and advanced cell biology to fully explore its therapeutic potential and address unmet medical needs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and catalytic conditions for preparing 2-(4-Phenylphthalazinylthio)benzothiazole?
- Methodological Answer : The compound can be synthesized via Cu-catalyzed reactions between diaminodiphenyldisulfide and substituted benzaldehydes under reflux conditions. For example, using 4-fluorobenzaldehyde with Cu catalysts yields derivatives with >95% purity . Suzuki cross-coupling reactions using 2-(4-bromophenyl)benzothiazole and phenylboronic acids are also effective, with fluorescence properties tunable via substituent choice . Key steps include solvent selection (e.g., ethanol or methanol), reflux duration (4–6 hours), and catalyst optimization (e.g., Pd for Suzuki reactions).
Q. How can researchers verify the structural integrity and purity of synthesized this compound derivatives?
- Methodological Answer : Characterization involves:
- Spectroscopy : IR for functional groups (e.g., ν(C=N) at ~1650 cm⁻¹, ν(C-S) at ~690 cm⁻¹) and NMR (¹H/¹³C) to confirm aromatic proton environments and substituent effects .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to assess purity .
- Chromatography : Use RP-HPLC or HPTLC with acetonitrile-methanol-buffer (2:2:1) to determine lipophilicity and validate retention factors (log k) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationships (SAR) can be analyzed via:
- Antiproliferative Assays : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show enhanced antitumor activity. For instance, 2-(4-nitrophenyl)benzothiazole exhibits inhibitory effects on Mycobacterium TB H37Rv due to nitro group interactions with bacterial enzymes .
- Docking Studies : Computational models (e.g., AutoDock) reveal that bulky substituents like 4-bromophenyl improve binding to HIV-1 protease active sites, as seen in compound 9c .
Q. What solvent-dependent photophysical mechanisms govern the excited-state dynamics of this compound?
- Methodological Answer : Solvent polarity and hydrogen-bonding capacity modulate excited-state intramolecular hydrogen transfer (ESIHT). In polar protic solvents (e.g., methanol), ESIHT rates increase due to stabilization of charge-transfer states, observed via femtosecond transient absorption spectroscopy. Nonpolar solvents favor delayed fluorescence, critical for designing fluorescent probes .
Q. How can computational modeling predict the pharmacological and photochemical behavior of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, electron-deficient aryl groups lower LUMO levels, enhancing electrophilic interactions .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with HIV-1 reverse transcriptase) to assess stability and residence times, guiding structural modifications .
Q. What strategies resolve contradictions in spectroscopic or biological data for structurally similar derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/IR with X-ray crystallography (if available) to confirm substituent positions.
- QSAR Modeling : Correlate chromatographic retention (log k) with bioactivity (e.g., pA2 values for H1-antihistamine activity) to identify outliers caused by steric hindrance or unexpected lipophilicity .
Key Methodological Considerations
- Catalyst Selection : Cu catalysts improve yields in aryl coupling reactions, while Pd is preferred for Suzuki cross-coupling .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for electron-deficient substrates, whereas polar protic solvents stabilize intermediates in photochemical studies .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate high-purity products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
